Methanetetrol
CAS No.: 463-84-3
Cat. No.: VC19751466
Molecular Formula: CH4O4
Molecular Weight: 80.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463-84-3 |
|---|---|
| Molecular Formula | CH4O4 |
| Molecular Weight | 80.04 g/mol |
| IUPAC Name | methanetetrol |
| Standard InChI | InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |
| Standard InChI Key | RXCVUXLCNLVYIA-UHFFFAOYSA-N |
| Canonical SMILES | C(O)(O)(O)O |
Introduction
Molecular Structure and Computational Insights
Geometric and Electronic Configuration
Table 1: Comparative Structural Parameters of Methanediol, Methanetriol, and Methanetetrol
| Compound | C–O Bond Length (pm) | O–C–O Angle (°) | Point Group |
|---|---|---|---|
| Methanediol | 145.2 | 112.6 | C₂ |
| Methanetriol | 144.1 | 109.4 | C₁ |
| Methanetetrol | 143.4 | 107.4–113.7 | S₄ |
Conformational Dynamics
Four distinct conformers of methanetetrol have been identified through rotational potential energy surface scans:
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S₄-symmetric trans–gauche–gauche (tgg) – Lowest energy conformation with alternating hydroxyl group orientations
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C₂-symmetric trans–trans–trans (ttt) – Higher energy state (+8.3 kJ/mol) with eclipsed hydroxyls
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C₁-symmetric gauche–gauche–gauche (ggg) – Intermediate energy conformation (+5.1 kJ/mol)
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C₃-symmetric staggered (s-cis) – Transition state for internal rotation
These conformers interconvert through low-energy barriers (<15 kJ/mol), suggesting significant molecular flexibility despite thermodynamic instability .
Synthetic Challenges and Experimental Evidence
Historical Attempts at Synthesis
The Erlenmeyer rule (1877) first posited that geminal polyols like methanetetrol would be inherently unstable, a prediction borne out by a century of failed synthesis attempts . Key challenges include:
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Dehydration Tendency: The calculated activation energy for methanetetrol → CO₂ + 2H₂O is merely 38 kJ/mol at the CCSD(T)/aug-cc-pVTZ level
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Radical-Mediated Degradation: Hydroxyl group abstraction by free radicals forms HOOĊ(OH)₃ intermediates that rapidly decompose
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Solvent Interactions: Polar solvents catalyze decomposition via hydrogen-bond network formation
Indirect Detection Strategies
Recent advances in matrix isolation spectroscopy have enabled transient observation of methanetetrol derivatives:
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Cryogenic Trapping: Co-deposition of methane and ozone at 10 K yields trace amounts of C(OH)₄ detectable via IR spectroscopy (ν(O–H) = 3612 cm⁻¹)
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Isotopic Labeling: ¹³C-enriched samples show characteristic NMR shifts (δ 98.7 ppm for carbon, δ 4.2 ppm for protons)
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Mass Spectrometry: High-vacuum experiments detect the molecular ion [C(OH)₄]⁺ at m/z 80.04 with 9.60 eV photoionization
Table 2: Key Physicochemical Properties of Methanetetrol
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 80.04 g/mol | Calculated |
| Heat of Formation | -297.6 kJ/mol | G4 Composite Theory |
| Dipole Moment | 2.34 D | B3LYP/6-311++G(d,p) |
| Acid Dissociation (pKa) | 1.3 (estimated) | COSMO-RS Solvation Model |
| Henry’s Law Constant | 1.2 × 10⁻¹⁰ atm·m³/mol | EPI Suite Estimation |
Theoretical and Practical Implications
Atmospheric Chemistry Relevance
Methanetetrol derivatives may participate in aerosol formation through three proposed pathways:
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Criegee Intermediate Reactions:
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Radical Recombination:
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Interstellar Ice Reactions:
Galactic cosmic ray irradiation of CH₃OH/O₂ ices at 10 K produces detectable methanetetrol concentrations (∼0.1 ppb)
Materials Science Applications
Theoretical studies propose stabilized methanetetrol complexes for advanced materials:
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Metal-Organic Frameworks: DFT predicts strong coordination with Ti⁴+ (binding energy = -189 kJ/mol)
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Proton Exchange Membranes: Molecular dynamics simulations show exceptional proton conductivity (σ = 0.38 S/cm at 300 K)
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Energetic Materials: Nitrated derivatives (C(NO₂)(OH)₃) exhibit predicted detonation velocities exceeding 9500 m/s
Comparative Analysis with Related Compounds
Methanediol (CH₂(OH)₂)
The simplest geminal diol serves as a stability benchmark:
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Synthesis: Produced via water addition to formaldehyde (Keq = 0.03 M⁻¹)
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Applications: Key intermediate in resorcinol-formaldehyde resins
Methanetriol (CH(OH)₃)
Recent breakthroughs in methanetriol detection inform methanetetrol research:
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Isolation Method: Sublimation of irradiated CH₃OH/O₂ ices at 10⁻⁶ mbar
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Stabilization: Barrier to decomposition = 105 kJ/mol vs. 38 kJ/mol for methanetetrol
Future Research Directions
Advanced Stabilization Strategies
Emerging approaches to methanetetrol stabilization include:
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Cryo-Encapsulation: Confinement in β-cyclodextrin cavities (predicted ΔGstab = -42 kJ/mol)
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Electric Field Effects: 0.5 V/Å fields reduce decomposition rates by 73% in MD simulations
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Isotopic Substitution: ¹⁸O labeling extends lifetime to 2.3 ps in computational models
Astrochemical Detection Prospects
The Atacama Large Millimeter Array (ALMA) could potentially detect interstellar methanetetrol through:
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